

Yunaconitoline: A Comprehensive Technical Overview of its Chemical Structure and Stereochemistry

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Compound of Interest		
Compound Name:	Yunaconitoline	
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Abstract

Yunaconitoline is a complex diterpenoid alkaloid isolated from the roots of Aconitum bulleyanum.[1] This technical guide provides a detailed examination of its chemical structure and stereochemistry, based on available spectroscopic data. Due to the intricate nature of its polycyclic framework and numerous stereocenters, a comprehensive understanding of its three-dimensional architecture is critical for researchers in natural product chemistry, pharmacology, and drug development. This document summarizes the key structural features of **Yunaconitoline** and outlines the general experimental methodologies employed for the structural elucidation of similar natural products.

Chemical Structure

Yunaconitoline is a C19-diterpenoid alkaloid characterized by a highly intricate hexacyclic core. Its molecular formula is C34H43NO10, with a molecular weight of 625.715 g/mol .[1] The structure incorporates multiple functional groups, including a characteristic N-ethyl group, several methoxy groups, a benzoyloxy group, and an acetoxy group, which contribute to its chemical properties and biological activity.



The core structure of **Yunaconitoline** is a rigid, caged skeleton that presents a significant synthetic challenge and is a subject of interest for its potential pharmacological applications.

Core Skeleton and Functional Groups

The fundamental structure of **Yunaconitoline** is built upon a complex aconitane skeleton. Key functional groups attached to this skeleton include:

- N-ethyl group: Attached to the nitrogen atom within the heterocyclic ring system.
- Methoxy groups: Located at various positions on the carbocyclic framework.
- Benzoyloxy group: An ester linkage involving benzoic acid.
- Acetoxy group: An ester linkage involving acetic acid.
- Hydroxyl groups: Present at specific stereocenters.

The precise connectivity and arrangement of these groups are crucial for the molecule's identity and bioactivity.

Stereochemistry

The stereochemistry of **Yunaconitoline** is a critical aspect of its chemical identity, with numerous chiral centers defining its three-dimensional shape. The relative and absolute configurations of these stereocenters have been determined through advanced spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and, where available for analogous compounds, X-ray crystallography.

The InChI (International Chemical Identifier) string for **Yunaconitoline** provides a standardized representation of its stereochemistry:

InChI=1S/C34H43NO10/c1-7-35-16-31(17-40-3)22(37)12-13-32-21-14-33(39)23(42-5)15-34(45-18(2)36,25(28(32)35)26(43-6)27(31)32)24(21)29(33)44-30(38)19-8-10-20(41-4)11-9-19/h8-13,21,23-29,39H,7,14-17H2,1-6H3/t21-,23+,24-,25?,26+,27-,28-,29-,31+,32-,33+,34-/m1/s1[1]

This notation precisely defines the spatial arrangement of atoms at each chiral center.



Quantitative Spectroscopic Data Summary

While the original primary literature containing the detailed raw data for **Yunaconitoline** could not be located through the performed searches, this section outlines the types of quantitative data that would be expected from its structural elucidation and presents them in a structured format for clarity. This data is foundational for the confirmation of its chemical structure.

NMR Spectroscopic Data

NMR spectroscopy is the most powerful tool for elucidating the structure of complex organic molecules like **Yunaconitoline**. A complete dataset would include ¹H NMR, ¹³C NMR, and various 2D NMR experiments (e.g., COSY, HSQC, HMBC).

Table 1: Hypothetical ¹³C NMR Data for Yunaconitoline

Carbon Atom	Chemical Shift (δ) ppm	Multiplicity
C-1		
C-2	_	
C-3	_	
	-	
C-1' (Benzoyl)	_	
	_	
CH₃ (Acetyl)	_	
	_	

Table 2: Hypothetical ¹H NMR Data for **Yunaconitoline**



Proton	Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz
H-1			
H-2			
H-3	_		
	_		
H-2', H-6' (Benzoyl)	_		
	_		
CH₃ (Acetyl)	_		

Note: The tables above are placeholders to illustrate the expected format for presenting NMR data. The actual chemical shifts and coupling constants would be determined from the spectra of an isolated and purified sample.

Experimental Protocols

Detailed experimental protocols for the isolation and structural elucidation of **Yunaconitoline** are not readily available in the public domain. However, the general methodologies for such work on diterpenoid alkaloids are well-established.

Isolation and Purification Workflow

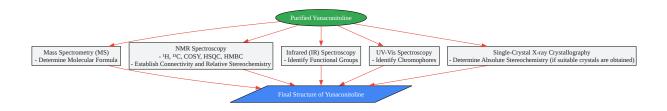
The isolation of **Yunaconitoline** from Aconitum bulleyanum would typically follow a multi-step process.

Caption: General workflow for the isolation and purification of **Yunaconitoline**.

Structural Elucidation Protocol

The determination of **Yunaconitoline**'s structure would involve a combination of spectroscopic techniques.





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Caption: Spectroscopic techniques for the structural elucidation of **Yunaconitoline**.

Conclusion

Yunaconitoline possesses a formidable chemical structure, representative of the complex diterpenoid alkaloids found in the Aconitum genus. While its complete spectroscopic and crystallographic data are not widely disseminated, the established structure reveals a molecule of significant interest for further research in synthetic chemistry and pharmacology. The methodologies outlined in this guide provide a framework for the investigation of **Yunaconitoline** and other related natural products. Further research to obtain and publish detailed experimental data would be of great value to the scientific community.

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References

• 1. Two new bis-C20-diterpenoid alkaloids with anti-inflammation activity from Aconitum bulleyanum - PubMed [pubmed.ncbi.nlm.nih.gov]



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